Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester
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Overview
Description
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester, also known as methyl (3-oxo-2-pentylcyclopentyl)acetate, is a chemical compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . This compound is known for its use in the fragrance industry due to its pleasant floral aroma reminiscent of magnolia blossoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester can be synthesized through various synthetic routes. One common method involves the esterification of cyclopentaneoctanoic acid with methanol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves green synthesis methods to ensure environmental sustainability . The process includes the use of biodegradable and eco-friendly reagents, making it suitable for large-scale production in the fragrance industry .
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma . The compound’s molecular structure allows it to bind effectively to these receptors, triggering a sensory response.
Comparison with Similar Compounds
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester can be compared with similar compounds such as:
Methyl dihydrojasmonate: Known for its similar floral aroma but with different molecular structure and properties.
Methyl (Z)-dihydrojasmonate: Another compound with a similar scent profile but distinct stereochemistry.
These compounds share similar uses in the fragrance industry but differ in their chemical structures and specific olfactory properties .
Properties
CAS No. |
120020-41-9 |
---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 8-(3-oxo-2-pentylcyclopentyl)octanoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-8-12-17-16(14-15-18(17)20)11-9-6-5-7-10-13-19(21)22-2/h16-17H,3-15H2,1-2H3 |
InChI Key |
BUIQBWUKJHFEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(CCC1=O)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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